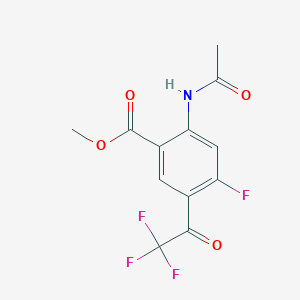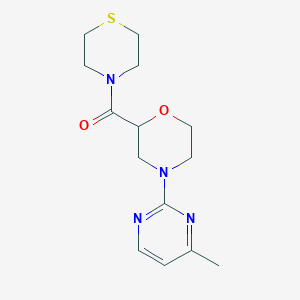![molecular formula C12H14ClN5 B15122670 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B15122670.png)
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine is a heterocyclic compound that features both pyrazole and azetidine rings
Méthodes De Préparation
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine typically involves multiple steps. One common route includes the reaction of 4-chloro-1H-pyrazole with a suitable azetidine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Applications De Recherche Scientifique
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine include other pyrazole and azetidine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds like 4-chloro-2-(1H-pyrazol-3-yl)phenol and 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid have been studied for their unique properties and applications[5][5].
Propriétés
Formule moléculaire |
C12H14ClN5 |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-methylpyrazine |
InChI |
InChI=1S/C12H14ClN5/c1-9-12(15-3-2-14-9)17-5-10(6-17)7-18-8-11(13)4-16-18/h2-4,8,10H,5-7H2,1H3 |
Clé InChI |
CVZKDFYIDUHEKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1N2CC(C2)CN3C=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B15122590.png)
![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15122595.png)
![5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B15122601.png)
![1-[(2-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B15122608.png)
![2-(4-Fluorophenyl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B15122611.png)


![1-(2,6-Dimethylphenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B15122646.png)
![1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122653.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15122654.png)


![4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15122667.png)
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine](/img/structure/B15122668.png)
